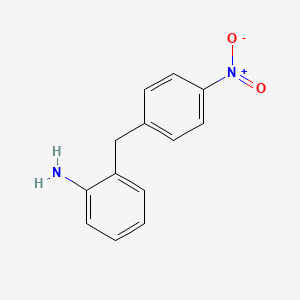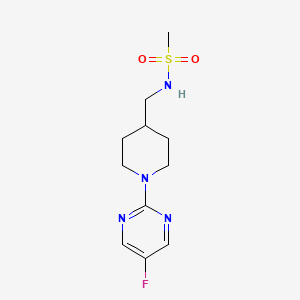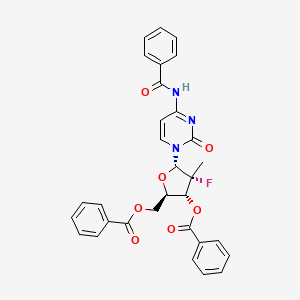
2-(4-Nitrobenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Nitrobenzyl)aniline” is a chemical compound with the molecular formula C13H12N2O2 . It is a yellow solid with a molecular weight of 228.25 .
Synthesis Analysis
The synthesis of anilines, such as “2-(4-Nitrobenzyl)aniline”, can involve several methods . One common method is the nitration-reduction pathway, where a benzene ring undergoes nitration to form a nitrobenzene, which is then reduced to form an aniline . Another method involves the use of light and two transition-metal catalysts .
Molecular Structure Analysis
The molecular structure of “2-(4-Nitrobenzyl)aniline” consists of a benzene ring with a nitro group (NO2) and a benzyl group (C6H5CH2) attached to it . The benzyl group is further substituted with an aniline group (NH2) .
Chemical Reactions Analysis
Anilines, including “2-(4-Nitrobenzyl)aniline”, can undergo a variety of reactions . These include reactions with alkyl halides to form secondary or tertiary amines or quaternary ammonium salts , and reactions with halogens . Anilines can also undergo aromatic substitutions, where a halogen atom is displaced by an amine in the presence of a base or a catalyst .
Physical And Chemical Properties Analysis
“2-(4-Nitrobenzyl)aniline” is a yellow solid with a molecular weight of 228.25 . It is slightly soluble in water and more soluble in chemicals such as alcohol and ether . It tends to darken when exposed to air and light .
Aplicaciones Científicas De Investigación
Photocatalytic Conversion
2-(4-Nitrobenzyl)aniline can be used in the photocatalytic conversion of nitrobenzene to aniline . This process involves the use of commercial TiO2 (P25) and a photocatalytic aerogel, based on P25 embedded in syndiotactic polystyrene (sPS) aerogel (sPS/P25 aerogel) as photocatalysts . This method could potentially be scaled up for effective production of aniline from nitrobenzene using mild reaction conditions .
Synthesis of Anilines
2-(4-Nitrobenzyl)aniline can be used in the synthesis of anilines . Anilines are important intermediates in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Tagging Agent for Free Amino Groups in Proteins
1-Fluoro-2,4-dinitrobenzene, a derivative of 2-(4-Nitrobenzyl)aniline, reacts with amines at room temperature and is used as a ‘tagging agent’ for free amino groups in proteins .
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
2-(4-Nitrobenzyl)aniline can be used in gene-directed enzyme prodrug therapy (GDEPT), a more selective cancer treatment . Prodrugs activated by nitroreductase are mainly 2,4-dinitrobenzamides and 4-nitrobenzylcarbamates .
Chemical Research and Development
2-(4-Nitrobenzyl)aniline is used in chemical research and development . It is used as a reagent in the synthesis of various chemical compounds .
Environmental Pollution Control
2-(4-Nitrobenzyl)aniline can be used in environmental pollution control . The photocatalytic conversion of nitrobenzene to aniline can help in the degradation of nitroaromatic compounds, which are major environmental pollutants .
Safety and Hazards
Direcciones Futuras
The future directions for “2-(4-Nitrobenzyl)aniline” and similar compounds involve finding versatile ways to synthesize anilines from abundant chemicals . This is due to their high commercial value and wide range of applications in the production of pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)15(16)17/h1-8H,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDJACFNUNPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrobenzyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide](/img/structure/B2707520.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2707525.png)
![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2707526.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)

![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)

![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2707539.png)

![Prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2707542.png)